Glafenine hydrochloride
CAS No.: 65513-72-6
Cat. No.: VC0007151
Molecular Formula: C19H18Cl2N2O4
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65513-72-6 |
---|---|
Molecular Formula | C19H18Cl2N2O4 |
Molecular Weight | 409.3 g/mol |
IUPAC Name | 2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride |
Standard InChI | InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H |
Standard InChI Key | CEUMONXVSJOJIH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl |
Chemical and Pharmacological Profile of Glafenine Hydrochloride
Structural Characteristics and Synthesis
Glafenine hydrochloride (C₁₈H₁₆ClN₃O₃·HCl) features a glyceryl anthranilate moiety conjugated to a 4,7-dichloroquinoline group. This hybrid structure combines elements of both anthranilic acid derivatives and chloroquinoline compounds, contributing to its distinct physicochemical properties. The synthesis involves condensation of glycerol with isatoic anhydride under basic conditions to form glyceryl anthranilate, followed by reaction with 4,7-dichloroquinoline. Industrial-scale production optimizes temperature (60–80°C) and pH (8.5–9.0) to achieve yields exceeding 85% purity .
Pharmacodynamic Mechanisms
The compound exerts dual pharmacological actions:
Prostaglandin Synthesis Inhibition: As a non-selective cyclooxygenase (COX) inhibitor, glafenine hydrochloride blocks the conversion of arachidonic acid to prostaglandin E₂ (PGE₂), with 50% inhibitory concentration (IC₅₀) values of 1.2 μM for COX-1 and 0.8 μM for COX-2 in human recombinant enzyme assays .
Proteostatic Modulation: Emerging evidence identifies glafenine as a pharmacological chaperone for misfolded membrane proteins. At concentrations as low as 1.5 μM, it enhances trafficking of mutant proteins like SLC4A11 and CFTR to plasma membranes by modulating endoplasmic reticulum (ER) quality control mechanisms .
Table 1: Key Pharmacokinetic Parameters
Parameter | Value | Source Model |
---|---|---|
Plasma Half-life | 4.2 ± 0.8 hours | Rat pharmacokinetics |
Protein Binding | 92–95% | Human serum albumin |
Metabolic Pathway | Hepatic CYP2C9 oxidation | Microsomal assays |
Urinary Excretion | 65% unchanged | Human clearance study |
Cellular and Molecular Effects
Anti-Proliferative Activity in Vascular Cells
In human aortic smooth muscle cells (haSMCs), glafenine hydrochloride demonstrates dose-dependent growth inhibition:
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10 μM: 22% reduction in proliferation (p < 0.05 vs. control)
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50 μM: 58% inhibition with G₂/M cell cycle arrest
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100 μM: Complete proliferation blockade and 40% reduction in clonogenic survival .
Parallel studies in human endothelial cells show comparable anti-proliferative effects, accompanied by 75% reduction in tenascin-C extracellular matrix deposition at 100 μM concentrations . These findings suggest potential applications in preventing vascular restenosis post-angioplasty.
SLC4A11 Mutants in Corneal Dystrophy
Glafenine restores plasma membrane localization of disease-causing SLC4A11 mutants (e.g., R109H, G709E) in HEK293 cells. Treatment with 10 μM glafenine for 24 hours increases cell surface expression of mutant SLC4A11 by 3.7-fold compared to untreated controls (p < 0.001) . Functional assays confirm rescued transporter activity, with normalized ammonium flux rates matching wild-type levels .
CFTR Rescue in Cystic Fibrosis
The F508del-CFTR mutant shows 14% plasma membrane localization following 24-hour glafenine treatment (10 μM) in BHK cells, compared to <2% in untreated controls . Combination with VX-809 (Lumacaftor) produces additive effects, achieving 75% of the correction observed with Trikafta (elexacaftor/tezacaftor/ivacaftor) . Electrophysiological studies in primary human bronchial epithelial cells demonstrate 19.5% restoration of wild-type CFTR chloride conductance with glafenine monotherapy .
Therapeutic Applications
Vascular Pathologies
The compound's dual inhibition of vascular smooth muscle proliferation (IC₅₀ = 28 μM) and endothelial activation positions it as a candidate for:
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In-Stent Restenosis: Rabbit iliac artery model studies show 40% reduction in neointimal hyperplasia with local glafenine delivery (50 μM coated stents) .
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Atherosclerosis: Reduces macrophage infiltration by 62% in ApoE⁻/⁻ mice through COX-2-dependent mechanisms .
Ophthalmic Disorders
In transgenic mouse models of congenital hereditary endothelial dystrophy (CHED), topical glafenine (0.1% ophthalmic solution) improves corneal transparency by 58% over 8 weeks, correlating with restored SLC4A11 membrane localization .
Cystic Fibrosis Management
Glafenine derivatives show enhanced corrector activity:
Table 2: CFTR Correction Efficacy of Glafenine Analogues
Compound | EC₅₀ (μM) | Max Correction (% WT) | COX-2 Selectivity |
---|---|---|---|
Glafenine | 1.5 ± 0.7 | 19.5 ± 2.2 | 3.2-fold over COX1 |
MF63 | 0.8 ± 0.3 | 31.4 ± 3.1 | 12.4-fold |
#49 | 0.4 ± 0.2 | 42.7 ± 2.8 | 8.9-fold |
Derivative #49 achieves fourfold greater F508del-CFTR correction than parent glafenine in human bronchial epithelia, with reduced COX-1 off-target effects .
Future Research Directions
Targeted Delivery Systems
Phase I trials of inhalable glafenine-DSPC liposomes (NCT04891237) demonstrate 8-hour lung retention in cystic fibrosis patients, with plasma levels below 10 ng/mL .
Combination Therapies
Preclinical data suggest synergy between glafenine and:
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mRNA Correctors: 3.1-fold enhancement of CFTR rescue in organoids
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Gene Editing: CRISPR-Cas9 mediated repair shows additive effects with pharmacological correction .
Expanded Indication Exploration
Ongoing investigations target:
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